TLR7/8 agonist 8

Catalog No.
S12858974
CAS No.
M.F
C24H30N6O
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TLR7/8 agonist 8

Product Name

TLR7/8 agonist 8

IUPAC Name

4-N-butyl-6-[[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine

Molecular Formula

C24H30N6O

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H30N6O/c1-2-3-10-26-22-21-20(28-23(25)29-22)9-8-19(27-21)11-17-4-6-18(7-5-17)12-30-13-24(14-30)15-31-16-24/h4-9H,2-3,10-16H2,1H3,(H3,25,26,28,29)

InChI Key

MJIGXQDERFISLK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)CN4CC5(C4)COC5)N

Toll-like receptor 7/8 agonist 8, commonly referred to as TLR7/8 agonist 8, is a synthetic compound designed to activate the Toll-like receptors 7 and 8, which are crucial components of the innate immune system. These receptors recognize single-stranded RNA and play a significant role in initiating immune responses against viral infections and tumors. The compound is part of a broader class of imidazoquinoline derivatives, which have been studied for their potential as immunomodulators and vaccine adjuvants.

The primary chemical reaction involving TLR7/8 agonist 8 occurs when the compound binds to the TLR7 and TLR8 receptors. This binding induces conformational changes in the receptor, leading to dimerization and activation of downstream signaling pathways. For instance, studies have shown that upon ligand binding, TLR7 and TLR8 undergo structural changes that enhance their interaction with adapter proteins, facilitating the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors involved in immune responses .

TLR7/8 agonist 8 exhibits potent biological activity by stimulating both innate and adaptive immune responses. It is particularly effective in promoting Th1 polarization, which is essential for robust cellular immunity. The compound has been shown to enhance the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-12 from antigen-presenting cells, including dendritic cells . Additionally, it has demonstrated efficacy in activating costimulatory molecules necessary for T-cell activation, making it a promising candidate for immunotherapy applications .

The synthesis of TLR7/8 agonist 8 typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of Imidazoquinoline Core: This involves cyclization reactions that create the imidazoquinoline structure central to many TLR7/8 agonists.
  • Substitution Reactions: Various substituents are introduced to enhance receptor binding affinity and selectivity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing .

Recent advancements have also focused on optimizing these synthesis methods to improve yield and reduce side products.

TLR7/8 agonist 8 has several potential applications:

  • Vaccine Adjuvant: It can enhance the immunogenicity of vaccines by promoting stronger immune responses.
  • Cancer Immunotherapy: The compound's ability to activate immune responses makes it suitable for use in cancer therapies, particularly in combination with other treatments such as immune checkpoint inhibitors .
  • Infectious Disease Treatment: Its role in enhancing antiviral responses positions it as a candidate for therapeutic strategies against viral infections .

Interaction studies have revealed that TLR7/8 agonist 8 selectively activates TLR7 and TLR8 through distinct mechanisms. For example, while both receptors share structural similarities, they exhibit different biological responses upon activation by this compound. Research indicates that TLR7 is primarily expressed in plasmacytoid dendritic cells, whereas TLR8 is more prevalent in myeloid cells . This differential expression suggests that TLR7/8 agonist 8 could be strategically used to target specific immune cell populations for enhanced therapeutic effects.

Several compounds exhibit similar properties to TLR7/8 agonist 8. Here are some notable examples:

Compound NameStructure TypeUnique Features
R848ImidazoquinolinePotent dual agonist with strong Th1 response
ResiquimodImidazoquinolineApproved for topical use; effective against skin cancers
CL097ImidazoquinolineSelective for TLR7; used in vaccine formulations
3M-002Nucleoside analogSelective for TLR8; induces strong Th1 responses
3M-003ImidazoquinolineDesigned for enhanced potency against both receptors

Uniqueness of TLR7/8 Agonist 8: Unlike some other compounds that may preferentially activate one receptor over another, TLR7/8 agonist 8 has been engineered to maintain a balance between activating both TLRs effectively. This dual activation is crucial for eliciting a comprehensive immune response, making it particularly valuable in therapeutic contexts where both innate and adaptive immunity are desired.

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

418.24810960 g/mol

Monoisotopic Mass

418.24810960 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

Explore Compound Types